molecular formula C20H22N8O2 B2772907 3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide CAS No. 2199980-15-7

3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide

货号: B2772907
CAS 编号: 2199980-15-7
分子量: 406.45
InChI 键: JWXZALOQGDAQQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide is a synthetic chemical compound designed for advanced pharmaceutical and biochemical research. This molecule features a complex structure incorporating two privileged pharmacophores: a 2H-indazole carboxamide and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group, linked through an azetidine ring. The 1,2,4-triazole scaffold, and by extension the triazolopyridazine system, is widely recognized in medicinal chemistry as a core structure with a broad spectrum of biological activities . These activities often include serving as a key scaffold in inhibitors for various enzymes, particularly kinases . The specific molecular architecture of this compound, including the indazole moiety and the triazolopyridazine group connected via a rigid azetidine linker, suggests potential for high-affinity binding to biological targets. This makes it a valuable candidate for researchers investigating new therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships in drug discovery programs. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-methoxy-N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c1-12-21-22-17-7-8-18(24-28(12)17)27-10-14(11-27)25(2)19(29)13-5-6-15-16(9-13)23-26(3)20(15)30-4/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZALOQGDAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N8_8O2_2
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 2199980-15-7

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through the inhibition of specific enzymes and receptors involved in disease pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

One of the most notable mechanisms involves the inhibition of PARP enzymes. PARP plays a critical role in DNA repair processes. Inhibitors of PARP have garnered attention for their potential in treating cancers associated with BRCA mutations by preventing cancer cells from repairing DNA damage. Studies have shown that compounds with similar structures can effectively inhibit PARP activity with low IC50_{50} values (nM range), leading to increased cytotoxicity in cancer cells1.

Kinase Inhibition

Additionally, this compound may interact with various kinases involved in signaling pathways that regulate cell proliferation and survival. The structural features suggest potential activity against receptor tyrosine kinases (RTKs), which are often dysregulated in cancer23.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Mechanism
AnticancerInhibition of PARP and various kinases leading to apoptosis in tumor cells
Anti-inflammatoryModulation of inflammatory pathways through enzyme inhibition
AntimicrobialPotential activity against bacterial infections via enzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • PARP Inhibitors : A study highlighted the development of novel PARP inhibitors that showed significant potency against BRCA-mutant cancer cell lines. These inhibitors demonstrated low nanomolar IC50_{50} values and were effective in preclinical models1.
  • Kinase Activity : Research indicated that similar compounds could act as multikinase inhibitors affecting various signaling pathways critical for cancer progression. The selectivity towards certain kinases was noted to reduce off-target effects commonly associated with traditional chemotherapeutics23.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, a related compound was tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM, indicating potential for further development as an anticancer agent .

Kinase Inhibition

The compound shows potential as an inhibitor of c-Met kinase, a target implicated in various cancers. In vitro studies have demonstrated that certain derivatives possess inhibitory activity comparable to established inhibitors like Foretinib, making them candidates for further investigation in targeted cancer therapies .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazolo derivatives. Research suggests that modifications to the indazole structure can enhance neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Triazolo Derivatives

A study synthesized several triazolo-pyridazine derivatives, including those similar to 3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide. These compounds were evaluated for their anticancer activity against various cell lines. The most promising compound demonstrated significant inhibition of cell growth and was further analyzed for its mechanism of action .

Case Study 2: Structure-Activity Relationship Studies

In another research effort, structure-activity relationship (SAR) studies were conducted on indazole derivatives. The findings revealed that specific substitutions on the indazole ring significantly impacted the compounds' biological activity, particularly their ability to inhibit key enzymes involved in tumor progression .

常见问题

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Triazolo-pyridazine formationHydrazine, HCl, 80°C, 12h62
Azetidine couplingPd(PPh₃)₄, K₂CO₃, DMF, 70°C, 24h58
Final carboxamide linkageEDC/HOBt, DCM, rt, 18h68

Basic: Which spectroscopic techniques are most effective for structural elucidation, and how should conflicting spectral data (e.g., NMR peak overlaps) be resolved?

Answer:

  • ¹H/¹³C NMR : Critical for confirming the azetidine ring protons (δ 3.5–4.5 ppm) and methoxy group (δ 3.2–3.4 ppm). Overlaps in aromatic regions (δ 7.0–8.5 ppm) can be resolved using 2D NMR (e.g., HSQC, HMBC) to assign indazole and pyridazine protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • IR Spectroscopy : Validate carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformational flexibility, though crystal growth may require slow evaporation in MeOH/EtOAc .

Example Data Contradiction Resolution :
If ¹H NMR shows unexpected splitting in the azetidine region, use variable-temperature NMR (VT-NMR) to assess dynamic rotational barriers .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., methoxy, methyl groups) on biological activity?

Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified methoxy (e.g., -OCH₃ → -OCF₃) or methyl groups (e.g., -CH₃ → -CF₃) on the indazole or triazolo-pyridazine moieties .
  • Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to assess inhibition (IC₅₀) and selectivity. Use ATP-competitive binding assays to confirm target engagement .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. Table 2: Hypothetical SAR Trends (Based on Analogous Compounds)

Substituent ModificationObserved Effect on IC₅₀ (Kinase X)Reference
-OCH₃ → -OCF₃ (Indazole)10-fold increase
-CH₃ → -CF₃ (Triazolo)Reduced solubility, activity retained

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (e.g., shake-flask method) to identify bioavailability issues. Poor absorption (logP >5) may explain in vivo inefficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, demethylation of the methoxy group could reduce target binding .
  • Dose Optimization : Adjust dosing frequency based on half-life (t½) calculated via non-compartmental analysis (NCA) .

Q. Example Workflow :

In vitro IC₅₀ : 50 nM (kinase inhibition).

In vivo Efficacy : No tumor reduction at 10 mg/kg.

Resolution : Increase dose to 30 mg/kg (accounting for plasma protein binding) or reformulate with cyclodextrin for solubility .

Advanced: What strategies are recommended for resolving synthetic impurities (>5%) observed during scale-up from milligram to gram quantities?

Answer:

  • Reaction Monitoring : Use inline FTIR or UPLC-MS to detect intermediates and terminate reactions at optimal conversion (e.g., 85–90%) .
  • Byproduct Identification : Common impurities include dehalogenated triazolo-pyridazine (due to Pd catalyst leaching) or hydrolyzed carboxamide (adjust pH to 6–7 during coupling) .
  • Crystallization Optimization : Employ antisolvent (e.g., heptane) addition to enhance purity to >98% .

Q. Table 3: Troubleshooting Scale-Up Challenges

IssueSolutionReference
Low yield in final stepSwitch from EDC to DCC for carboxamide coupling
Pd catalyst residuesAdd activated charcoal filtration

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